molecular formula C5H8O B3044185 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL CAS No. 57444-27-6

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL

Cat. No.: B3044185
CAS No.: 57444-27-6
M. Wt: 90.15 g/mol
InChI Key: CEBKHWWANWSNTI-XERRXZQWSA-N
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Description

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is a stable isotope-labeled compound. It is a derivative of 2-methyl-3-butyn-2-ol, where specific hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.

Scientific Research Applications

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and agrochemicals.

Safety and Hazards

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is a highly flammable liquid and vapor. It causes serious eye damage and is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this compound. It should be kept away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL typically involves the deuteration of 2-methyl-3-butyn-2-ol. This process can be achieved through the following steps:

    Starting Material: 2-Methyl-3-butyn-2-ol.

    Deuteration: The hydrogen atoms in the starting material are replaced with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas and a suitable catalyst.

    Purification: The product is purified through distillation or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of alkyl halides or other substituted products.

Mechanism of Action

The mechanism of action of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects in biochemical and chemical processes. The compound can act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: The non-deuterated version of the compound.

    3-Butyn-2-ol: A similar compound with a different substitution pattern.

    2-Butyn-1-ol: Another related compound with a different structure.

Uniqueness

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1,1,1-trideuterio-2-(trideuteriomethyl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3/i2D3,3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBKHWWANWSNTI-XERRXZQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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